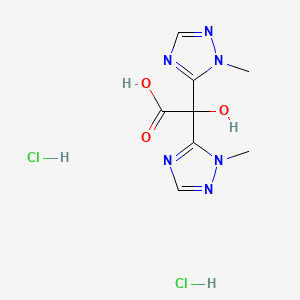![molecular formula C17H10N4O4S B2647998 N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690249-99-1](/img/structure/B2647998.png)
N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formation of the Carboxamide Group
Amidation: The carboxamide group is typically introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the construction of the pyridothienopyrimidine core, followed by functionalization to introduce the nitrophenyl and carboxamide groups.
-
Formation of the Pyridothienopyrimidine Core
Starting Materials: The synthesis often begins with a thieno[2,3-d]pyrimidine derivative.
Reaction Conditions: Cyclization reactions under acidic or basic conditions are employed to form the core structure. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
化学反応の分析
Types of Reactions
-
Oxidation
- The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction
- The nitrophenyl group can be reduced to an amino group under suitable conditions.
Reagents: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure may allow it to act as a ligand in catalytic reactions.
Biology and Medicine
Anticancer Research: Due to its structural similarity to known bioactive molecules, it may exhibit anticancer properties.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with biological macromolecules.
Industry
Material Science:
作用機序
The exact mechanism of action of N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide depends on its specific application. Generally, its biological activity could involve:
Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting their activity.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or microbial metabolism.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups are known for their diverse reactivity and biological activities.
Uniqueness
Structural Complexity: The combination of a nitrophenyl group, a pyridothienopyrimidine core, and a carboxamide functionality makes this compound unique.
特性
IUPAC Name |
N-(4-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4S/c22-15(18-10-4-6-11(7-5-10)21(24)25)13-9-12-16(26-13)19-14-3-1-2-8-20(14)17(12)23/h1-9H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVVPMWAHUSQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2647916.png)

![Ethyl 4-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2647918.png)


![1,7-dimethyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647928.png)


![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2647931.png)
![1-[(2R,3R)-2-(4-Bromophenyl)-3-hydroxypyrrolidin-1-yl]-2-chloroethanone](/img/structure/B2647932.png)


![8-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2647938.png)
